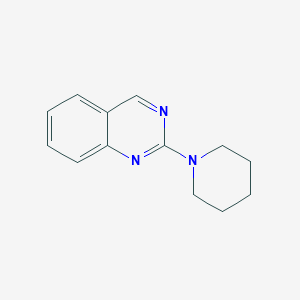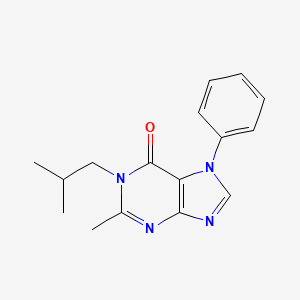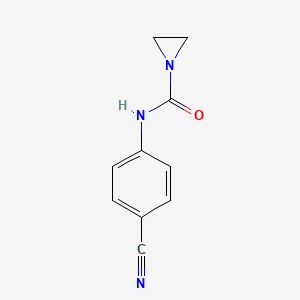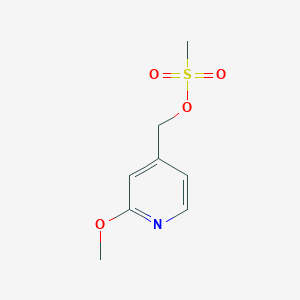![molecular formula C12H18Cl2N2O6S B13996419 3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate CAS No. 61542-30-1](/img/structure/B13996419.png)
3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichloroamino group, a methyl group, and a pyridine carboxylate moiety. Its distinct structure makes it an interesting subject for chemical synthesis, reactions, and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylpropylamine with dichloramine to form the dichloroamino intermediate. This intermediate is then reacted with 1-methylpyridine-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The dichloroamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the dichloroamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine carboxylates .
科学研究应用
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine carboxylate moiety can also interact with various biological pathways, influencing cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other dichloroamino derivatives and pyridine carboxylates, such as:
- [2-(dichloroamino)-2-methyl-propyl] 1-ethylpyridine-5-carboxylate
- [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-3-carboxylate
Uniqueness
The uniqueness of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
61542-30-1 |
|---|---|
分子式 |
C12H18Cl2N2O6S |
分子量 |
389.3 g/mol |
IUPAC 名称 |
[2-(dichloroamino)-2-methylpropyl] 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C11H15Cl2N2O2.CH4O4S/c1-11(2,15(12)13)8-17-10(16)9-5-4-6-14(3)7-9;1-5-6(2,3)4/h4-7H,8H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
RAJNMTLVWOFGBI-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(COC(=O)C1=C[N+](=CC=C1)C)N(Cl)Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)
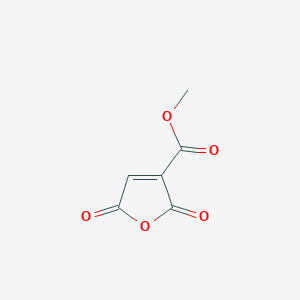
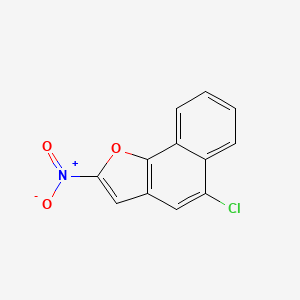
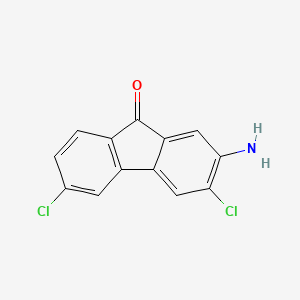
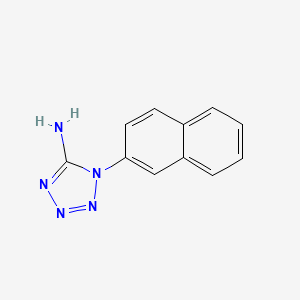


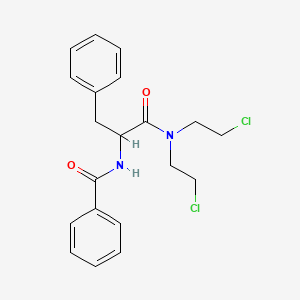
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)
